molecular formula C12H4Cl4S B1223127 2,4,6,8-Tetrachlorodibenzothiophene CAS No. 134705-49-0

2,4,6,8-Tetrachlorodibenzothiophene

Cat. No.: B1223127
CAS No.: 134705-49-0
M. Wt: 322 g/mol
InChI Key: XDHNCYZIZUPLLK-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene compound. It is structurally characterized by a dibenzothiophene core with four chlorine atoms substituted at the 2, 4, 6, and 8 positions. This compound is of significant interest due to its environmental persistence and potential ecological health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetrachlorodibenzothiophene can be synthesized through the chlorination of dibenzothiophene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Tetrachlorodibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetrachlorodibenzothiophene involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, contributing to its toxic effects .

Comparison with Similar Compounds

Uniqueness: 2,4,6,8-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct structure makes it a valuable compound for studying the effects of chlorination on dibenzothiophenes .

Properties

IUPAC Name

2,4,6,8-tetrachlorodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4S/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNCYZIZUPLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(S2)C(=CC(=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158888
Record name Dibenzothiophene, 2,4,6,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134705-49-0
Record name Dibenzothiophene, 2,4,6,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 2,4,6,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential environmental risks associated with 2,4,6,8-Tetrachlorodibenzothiophene as highlighted by the research?

A: The research indicates that this compound is present in the Newark Bay Estuary [] and has the potential to bioaccumulate in benthic marine species []. This raises concerns about its persistence in the environment and its potential to disrupt aquatic ecosystems. Further research is needed to understand the long-term ecological impact of this compound.

Q2: What future research directions are suggested by these studies regarding this compound?

A: The identification of this compound in the Newark Bay Estuary suggests a need to investigate its potential sources and pathways of release []. Additionally, the observed bioaccumulation in marine organisms [] necessitates further investigation into the potential toxicological effects of this compound on these organisms and the potential for biomagnification up the food chain.

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